

# Validation of ertugliflozin's non-inferiority in cardiovascular outcome trials

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## Ertugliflozin Demonstrates Cardiovascular Safety in Landmark VERTIS CV Trial

New York, NY – November 29, 2023 – The eValuation of **ERTugliflozin** Efficacy and Safety Cardiovascular Outcomes Trial (VERTIS CV) has established the cardiovascular safety of **ertugliflozin** in patients with type 2 diabetes and atherosclerotic cardiovascular disease. The study demonstrated that **ertugliflozin** was non-inferior to placebo for the primary composite endpoint of major adverse cardiovascular events (MACE), which includes cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.<sup>[1][2][3][4]</sup>

While **ertugliflozin** met its primary safety objective, the trial did not show superiority over placebo for reducing MACE.<sup>[5][6]</sup> However, a key secondary outcome revealed a significant 30% reduction in the risk of hospitalization for heart failure, a finding consistent with the recognized class effect of sodium-glucose cotransporter 2 (SGLT2) inhibitors.<sup>[3][5]</sup>

This comprehensive guide provides a detailed comparison of the VERTIS CV trial with other landmark cardiovascular outcome trials for SGLT2 inhibitors, including EMPA-REG OUTCOME (empagliflozin), the CANVAS Program (canagliflozin), and DECLARE-TIMI 58 (dapagliflozin). The objective of this guide is to offer researchers, scientists, and drug development professionals a thorough analysis of the experimental data and methodologies of these pivotal studies.

# Comparative Analysis of Cardiovascular Outcome Trials

The following tables summarize the key quantitative data and experimental protocols from the four major SGLT2 inhibitor cardiovascular outcome trials.

## Table 1: Quantitative Comparison of Primary and Secondary Outcomes

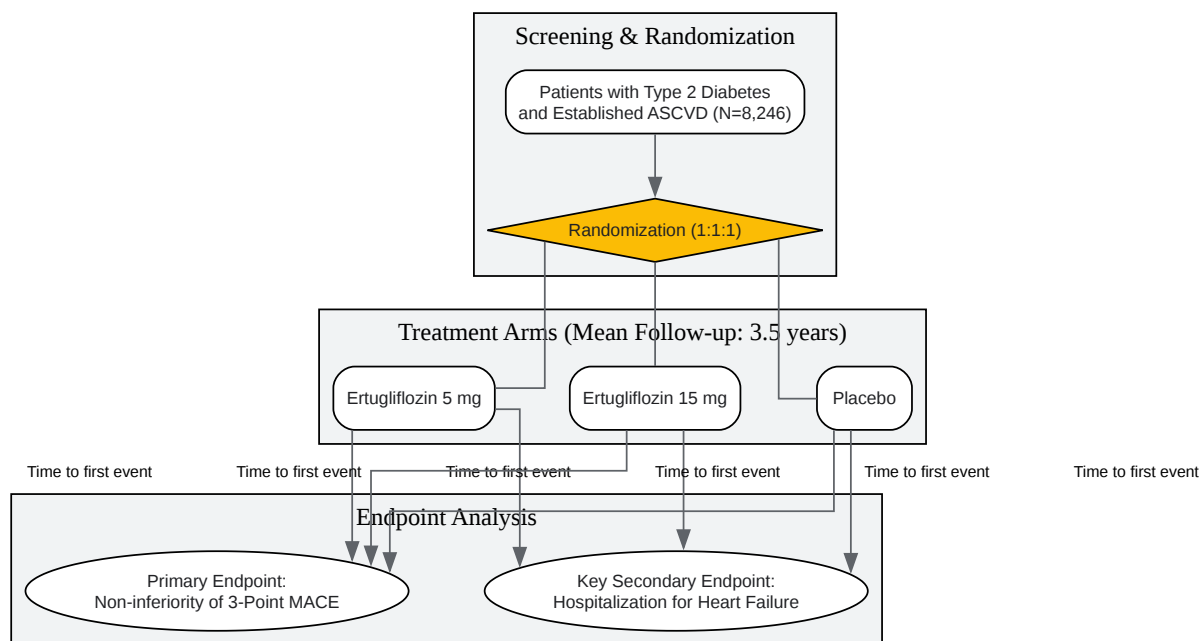
Outcome	VERTIS CV (Ertugliflozin)	EMPA-REG OUTCOME (Empagliflozin)	CANVAS Program (Canagliflozin)	DECLARE-TIMI 58 (Dapagliflozin)
Primary Outcome: 3- Point MACE	HR 0.97 (95.6% CI, 0.85-1.11); P<0.001 for non- inferiority[3][4]	HR 0.86 (95.02% CI, 0.74-0.99); P=0.04 for superiority[7]	HR 0.86 (95% CI, 0.75-0.97); P=0.02 for superiority[8][9]	HR 0.93 (95% CI, 0.84-1.03); P=0.17 for superiority[10] [11]
Hospitalization for Heart Failure	HR 0.70 (95% CI, 0.54-0.90)[3]	HR 0.65 (95% CI, 0.50-0.85)	HR 0.67 (95% CI, 0.52-0.87)	HR 0.73 (95% CI, 0.61-0.88) [10]
Cardiovascular Death	HR 0.92 (95.8% CI, 0.77-1.11)	HR 0.62 (95% CI, 0.49-0.77)	HR 0.87 (95% CI, 0.72-1.06)	HR 0.98 (95% CI, 0.82-1.17) [10]
All-Cause Mortality	Not reported as a key secondary outcome	HR 0.68 (95% CI, 0.57-0.82)	HR 0.87 (95% CI, 0.74-1.01)	HR 0.93 (95% CI, 0.82-1.04)
Composite Renal Outcome	HR 0.81 (95.8% CI, 0.63-1.04)[3]	HR 0.61 (95% CI, 0.53-0.70)	HR 0.60 (95% CI, 0.47-0.77)	HR 0.76 (95% CI, 0.67-0.87) [10]

## Table 2: Comparison of Experimental Protocols

Parameter	VERTIS CV (Ertugliflozin)	EMPA-REG OUTCOME (Empagliflozin)	CANVAS Program (Canagliflozin)	DECLARE-TIMI 58 (Dapagliflozin)
Patient Population	8,246 patients with T2D and established ASCVD.[3]	7,020 patients with T2D and established ASCVD.[12]	10,142 patients with T2D and high CV risk (established ASCVD or multiple risk factors).[8][9]	17,160 patients with T2D and high CV risk (established ASCVD or multiple risk factors).[5][13] [14]
Dosage	5 mg or 15 mg once daily.[3][15]	10 mg or 25 mg once daily.[12]	100 mg or 300 mg once daily.	10 mg once daily.[5]
Mean Follow-up	3.5 years.[3]	3.1 years.[12]	188.2 weeks (3.6 years).[16]	4.2 years.[10]
Primary Endpoint	Non-inferiority for 3-point MACE (CV death, nonfatal MI, nonfatal stroke). [1][6]	Non-inferiority and superiority for 3-point MACE (CV death, nonfatal MI, nonfatal stroke). [7][17]	Non-inferiority and superiority for 3-point MACE (CV death, nonfatal MI, nonfatal stroke). [8][9][16]	Non-inferiority for 3-point MACE and superiority for a composite of CV death or hospitalization for heart failure. [10][13]

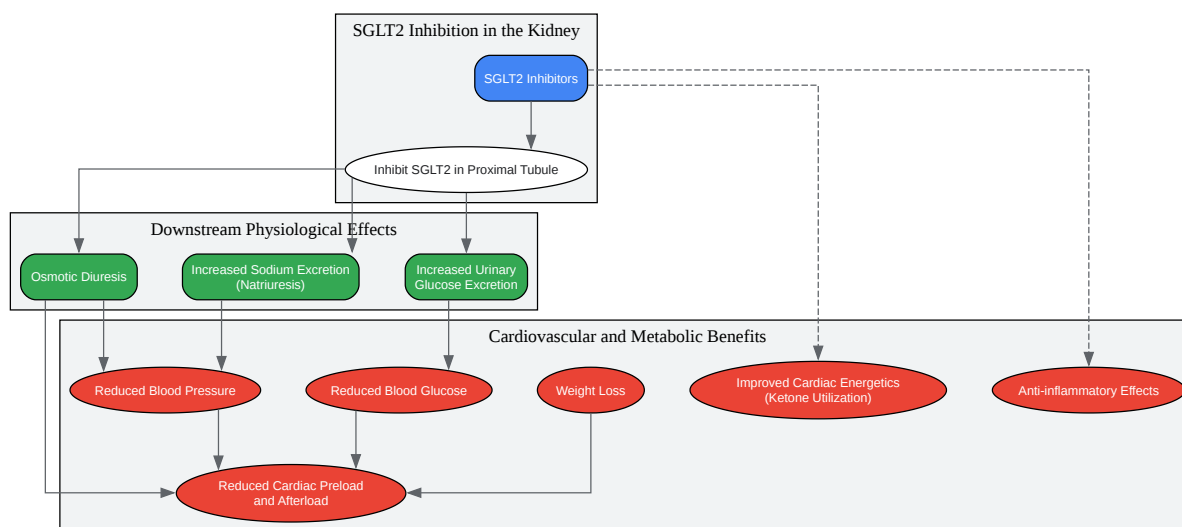
## Visualizing Trial Design and Biological Pathways

To further elucidate the framework of the VERTIS CV trial and the underlying mechanisms of SGLT2 inhibitors, the following diagrams are provided.



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Caption: Logical workflow of the VERTIS CV non-inferiority trial design.



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Caption: Key signaling pathways affected by SGLT2 inhibitors.

## Detailed Experimental Protocols

A thorough understanding of the methodologies employed in these trials is crucial for interpreting their outcomes.

### VERTIS CV (Ertugliflozin)

- Objective: To assess the cardiovascular safety of **ertugliflozin** in patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[3]

- Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, event-driven trial.[\[15\]](#)
- Participants: 8,246 patients aged 40 years or older with a diagnosis of type 2 diabetes (HbA1c 7.0-10.5%) and established atherosclerotic cardiovascular disease of the coronary, cerebral, and/or peripheral arterial systems.[\[1\]](#)[\[3\]](#)
- Intervention: Patients were randomized in a 1:1:1 ratio to receive **ertugliflozin** 5 mg, **ertugliflozin** 15 mg, or a matching placebo once daily, in addition to their standard of care.[\[3\]](#)[\[15\]](#)
- Primary Outcome: The primary endpoint was the time to the first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. The trial was designed to test for non-inferiority of **ertugliflozin** compared to placebo.[\[1\]](#)[\[6\]](#)

## EMPA-REG OUTCOME (Empagliflozin)

- Objective: To evaluate the effect of empagliflozin, in addition to standard of care, on cardiovascular morbidity and mortality in patients with type 2 diabetes at high cardiovascular risk.[\[7\]](#)
- Design: A randomized, double-blind, placebo-controlled, multicenter trial.[\[17\]](#)[\[18\]](#)
- Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.[\[12\]](#)
- Intervention: Patients were randomly assigned to receive either 10 mg or 25 mg of empagliflozin, or a placebo, once daily.[\[7\]](#)
- Primary Outcome: The primary outcome was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[\[7\]](#)

## CANVAS Program (Canagliflozin)

- Objective: To assess the cardiovascular safety and efficacy of canagliflozin in a broad range of patients with type 2 diabetes.[\[8\]](#)

- Design: The CANVAS Program integrated data from two large, randomized, double-blind, placebo-controlled trials: CANVAS and CANVAS-R.[8][16]
- Participants: A total of 10,142 participants with type 2 diabetes. The primary prevention cohort included individuals aged  $\geq 50$  years with at least two cardiovascular risk factors, while the secondary prevention cohort included individuals aged  $\geq 30$  years with a history of a prior cardiovascular event.[8][9]
- Intervention: Patients were randomly assigned to receive canagliflozin or a placebo.[8]
- Primary Outcome: The primary endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[8][9]

## DECLARE-TIMI 58 (Dapagliflozin)

- Objective: To evaluate the cardiovascular safety and efficacy of dapagliflozin in patients with type 2 diabetes.
- Design: A multinational, randomized, double-blind, placebo-controlled Phase IIIB trial.[13]
- Participants: 17,160 patients with type 2 diabetes, including those with established atherosclerotic cardiovascular disease and those with multiple risk factors for atherosclerotic cardiovascular disease.[5][13][14]
- Intervention: Patients were randomized to receive either 10 mg of dapagliflozin or a placebo once daily.[5]
- Primary Outcomes: The trial had two co-primary efficacy endpoints: the incidence of MACE (cardiovascular death, myocardial infarction, or ischemic stroke) and the incidence of a composite of cardiovascular death or hospitalization for heart failure.[10][13] The primary safety outcome was a composite of MACE.[10]

In conclusion, the VERTIS CV trial confirms the cardiovascular safety of **ertugliflozin**, aligning with the established non-inferiority of the SGLT2 inhibitor class for major adverse cardiovascular events. The consistent and significant reduction in hospitalization for heart failure across all four trials underscores a primary benefit of this class of medications for patients with type 2 diabetes and cardiovascular disease. While superiority for MACE was not

demonstrated with **ertugliflozin** in the VERTIS CV trial, the collective data from these landmark studies provide invaluable insights for clinicians and researchers in the ongoing effort to mitigate cardiovascular risk in this high-risk patient population.

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